

synthesis and characterization of 2-(2-Nitrovinyl)furan

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Compound of Interest

Compound Name: 2-(2-Nitrovinyl)furan

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-(2-Nitrovinyl)furan**

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(2-nitrovinyl)furan**, a molecule of significant interest in medicinal chemistry and materials science. The document details a reliable synthetic protocol via the Henry-von Pechmann reaction, elucidates the underlying reaction mechanism, and presents a thorough characterization of the final product using a suite of analytical techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel organic compounds and for professionals in the field of drug development exploring new therapeutic agents.

Introduction: The Significance of 2-(2-Nitrovinyl)furan

2-(2-Nitrovinyl)furan, also known as 1-(2-furyl)-2-nitroethylene, is a nitro-substituted heterocyclic compound with the molecular formula $C_6H_5NO_3$ and a molecular weight of 139.11 g/mol. [1][2][3] Its structure, featuring a furan ring conjugated with a nitrovinyl group, imparts a unique combination of chemical reactivity and biological activity. The presence of the nitro

group, a potent electron-withdrawing moiety, makes the vinyl group susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of more complex molecules.

From a pharmaceutical perspective, the nitrovinyl functional group is a well-documented pharmacophore, exhibiting a broad spectrum of antimicrobial activities.^{[4][5][6]} Specifically, **2-(2-nitrovinyl)furan** has demonstrated promising efficacy against various pathogenic bacteria and fungi, including strains of *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*.^{[5][6]} This has positioned it as a lead compound for the development of novel anti-infective agents. Furthermore, derivatives of nitrovinylfurans are being investigated for their potential to interfere with bacterial quorum-sensing systems, a mechanism that regulates virulence in many pathogens.^[7]

Beyond its medicinal applications, the conjugated π -system of **2-(2-nitrovinyl)furan** also makes it a candidate for applications in materials science, particularly in the development of organic electronic materials and nonlinear optical materials. The ability to tune its electronic properties through chemical modification opens avenues for the design of novel functional materials.

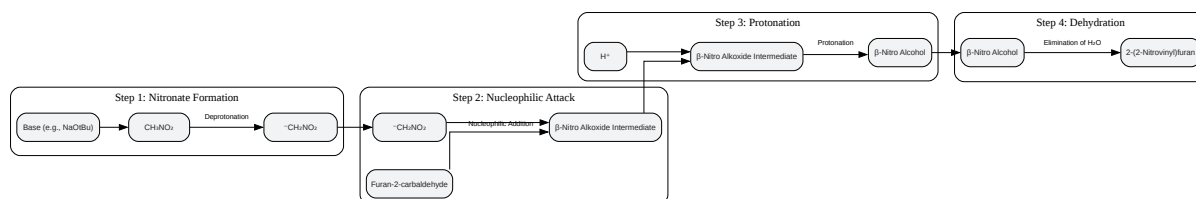
This guide provides a detailed, field-proven methodology for the synthesis of **2-(2-nitrovinyl)furan** and a comprehensive protocol for its characterization, ensuring both high purity and structural confirmation.

Synthesis of 2-(2-Nitrovinyl)furan: The Henry Reaction

The most common and efficient method for the synthesis of **2-(2-nitrovinyl)furan** is the Henry reaction, also known as the nitroaldol reaction.^{[8][9]} This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.^{[8][10]} In this specific case, furan-2-carbaldehyde (furfural) is reacted with nitromethane.^{[4][5]}

Reaction Mechanism

The Henry reaction proceeds through a series of reversible steps, as illustrated below. The key to a successful synthesis lies in driving the equilibrium towards the dehydrated product, **2-(2-nitrovinyl)furan**.



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Caption: Mechanism of the Henry reaction for the synthesis of **2-(2-Nitrovinyl)furan**.

The choice of base is critical. While weaker bases can be used, stronger bases like sodium tert-butoxide are effective in promoting the reaction.[5] The subsequent dehydration of the intermediate β -nitro alcohol is often facilitated by the reaction conditions, especially with heating, to yield the final conjugated nitroalkene.

Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of **2-(2-nitrovinyl)furan**.

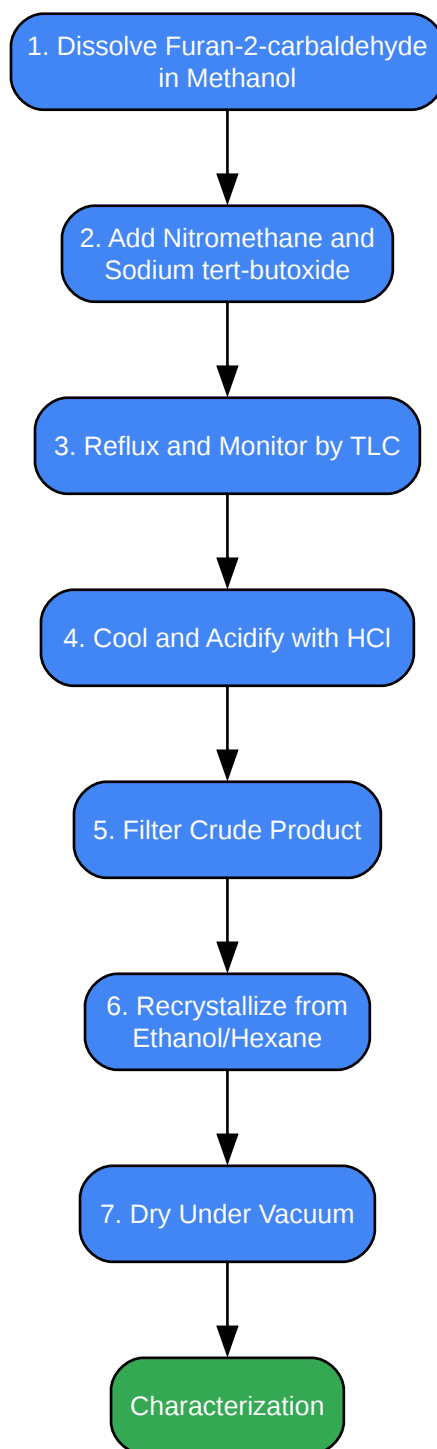
Materials:

- Furan-2-carbaldehyde (furfural)
- Nitromethane
- Sodium tert-butoxide

- Methanol
- Dilute Hydrochloric Acid (HCl)
- Distilled water
- Ethyl acetate
- Hexane
- Anhydrous sodium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-2-carbaldehyde in methanol.
- **Addition of Reagents:** To this solution, add nitromethane, followed by the slow, portion-wise addition of sodium tert-butoxide while stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The product, **2-(2-nitrovinyl)furan**, is a yellow crystalline solid.^{[4][5]}
- **Work-up:** After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute HCl until it is neutral to slightly acidic. This will precipitate the crude product.
- **Isolation and Purification:** Filter the precipitated yellow solid and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield bright yellow crystals.^[4] Dry the purified product under vacuum.



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Caption: Experimental workflow for the synthesis of **2-(2-Nitrovinyl)furan**.

Characterization of 2-(2-Nitrovinyl)furan

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **2-(2-nitrovinyl)furan**. A combination of spectroscopic and physical methods is employed for this purpose. The expected physical properties include a melting point in the range of 70-75 °C.[2][4]

Spectroscopic and Spectrometric Data

The following table summarizes the key spectroscopic and spectrometric data used to characterize **2-(2-nitrovinyl)furan**.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the furan ring protons and the vinyl protons. The vinyl protons typically appear as doublets with a large coupling constant, indicative of a trans configuration. The furan protons will show characteristic splitting patterns.[4][11]
¹³ C NMR	Resonances for the six carbon atoms in the molecule, including those of the furan ring and the nitrovinyl group.[5][11]
FT-IR	Characteristic absorption bands for the C-H bonds of the furan ring, the C=C double bond of the vinyl group, and the symmetric and asymmetric stretching vibrations of the nitro (NO ₂) group.[11]
UV-Vis	An absorption maximum in the ultraviolet-visible region due to the extended π -conjugation of the molecule.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of 2-(2-nitrovinyl)furan (m/z = 139.11).[1]

Table 1: Summary of Spectroscopic and Spectrometric Data for **2-(2-Nitrovinyl)furan**

Detailed Analytical Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz). Expected chemical shifts (δ) are approximately 6.5-7.8 ppm for the furan and vinyl protons. [\[4\]](#)
- ^{13}C NMR: The same sample is used to acquire the ^{13}C NMR spectrum. This provides confirmation of the carbon skeleton of the molecule.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is analyzed, typically using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum should display the characteristic vibrational frequencies of the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

The molecular weight of the synthesized compound is confirmed by mass spectrometry. Electron ionization (EI) is a common technique used for this purpose.[\[1\]](#) The fragmentation pattern can also provide additional structural information.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared, and its absorbance is measured over a range of wavelengths. The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the conjugated system.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. Furan-2-carbaldehyde and nitromethane are flammable and toxic. Sodium tert-butoxide is a strong base and is corrosive. The synthesis should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a detailed and reliable procedure for the synthesis and characterization of **2-(2-nitrovinyl)furan**. The Henry reaction provides an efficient route to this valuable compound, and the described analytical techniques ensure the confirmation of its structure and purity. The information presented herein is intended to empower researchers and drug development professionals in their efforts to synthesize and utilize this and related nitrovinylfuran derivatives for a variety of applications, from the development of new antimicrobial agents to the creation of novel organic materials.

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